Cas no 20438-17-9 (6H-Pyrrolo[3,4-d]pyrimidine)
![6H-Pyrrolo[3,4-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/20438-17-9x500.png)
6H-Pyrrolo[3,4-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 6H-Pyrrolo[3,4-d]pyrimidine
- LogP
- 1h-pyrrolo[3,4-d]pyrimidine
- 1H-Pyrrolo[3,4-d]pyrimidine(8CI,9CI)
- 14529-49-8
- 6H-Pyrrolo[3,4-d]pyrimidine (8CI)
- pyrrolo[3,4-d]pyrimidine
- SCHEMBL207434
- DTXSID00942613
- SCHEMBL207435
- 1H-Pyrrolo[3,4-d]pyrimidine (8CI,9CI)
- 20438-17-9
- 6H-pyrrolo[3, 4-d]pyrimidine
- DB-259697
-
- インチ: InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h1-4,7H
- InChIKey: OWXGCRGZFPLHJN-UHFFFAOYSA-N
- ほほえんだ: C1=C2C=NC=NC2=CN1
計算された属性
- せいみつぶんしりょう: 119.04845
- どういたいしつりょう: 119.048
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6A^2
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.349
- ふってん: 315.263°C at 760 mmHg
- フラッシュポイント: 158.812°C
- 屈折率: 1.715
- PSA: 41.57
6H-Pyrrolo[3,4-d]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM152301-1g |
6H-pyrrolo[3,4-d]pyrimidine |
20438-17-9 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM152301-1g |
6H-pyrrolo[3,4-d]pyrimidine |
20438-17-9 | 95% | 1g |
$632 | 2021-08-05 |
6H-Pyrrolo[3,4-d]pyrimidine 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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8. Book reviews
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
6H-Pyrrolo[3,4-d]pyrimidineに関する追加情報
Recent Advances in the Study of 6H-Pyrrolo[3,4-d]pyrimidine (CAS: 20438-17-9) and Its Applications in Chemical Biology and Medicine
The compound 6H-Pyrrolo[3,4-d]pyrimidine (CAS: 20438-17-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile scaffold and potential therapeutic applications. This heterocyclic structure serves as a core building block for the development of novel small-molecule inhibitors, particularly in targeting protein kinases and other enzymes involved in critical cellular pathways. Recent studies have highlighted its role in the design of selective kinase inhibitors, which are pivotal in the treatment of cancers, inflammatory diseases, and neurodegenerative disorders.
One of the most notable advancements in this area is the synthesis and characterization of derivatives of 6H-Pyrrolo[3,4-d]pyrimidine, which exhibit enhanced binding affinity and selectivity for specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain 6H-Pyrrolo[3,4-d]pyrimidine-based compounds effectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key player in B-cell receptor signaling. These findings open new avenues for the development of next-generation BTK inhibitors with improved pharmacokinetic properties and reduced off-target effects.
In addition to its applications in kinase inhibition, 6H-Pyrrolo[3,4-d]pyrimidine derivatives have shown promise as modulators of epigenetic enzymes, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). A recent preprint on bioRxiv detailed the discovery of a novel class of HDAC inhibitors featuring the 6H-Pyrrolo[3,4-d]pyrimidine scaffold, which exhibited potent anti-proliferative effects in vitro against various cancer cell lines. These results underscore the potential of this chemical moiety in the development of epigenetic therapies for oncology.
Furthermore, the structural flexibility of 6H-Pyrrolo[3,4-d]pyrimidine allows for diverse functionalization, enabling researchers to fine-tune the physicochemical properties of derived compounds. A 2024 study in ACS Chemical Biology explored the impact of different substituents on the solubility, permeability, and metabolic stability of 6H-Pyrrolo[3,4-d]pyrimidine-based drug candidates. The study identified several lead compounds with favorable drug-like properties, paving the way for further preclinical evaluation.
Despite these promising developments, challenges remain in optimizing the therapeutic index and minimizing potential toxicity of 6H-Pyrrolo[3,4-d]pyrimidine derivatives. Ongoing research aims to address these issues through structure-activity relationship (SAR) studies and advanced computational modeling techniques. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinically viable therapeutics.
In conclusion, the recent progress in the study of 6H-Pyrrolo[3,4-d]pyrimidine (CAS: 20438-17-9) underscores its significance as a privileged scaffold in drug discovery. Its applications span multiple therapeutic areas, from oncology to epigenetics, and continued exploration of its chemical space holds great promise for the development of innovative medicines. Future research should focus on elucidating the mechanistic underpinnings of its biological activity and expanding its utility in targeted therapies.
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